REACTION_CXSMILES
|
[CH2:1]([C:4]#[N:5])[C:2]#[N:3].[H-].[Na+].[CH3:8][O:9][C:10](=[O:15])[C:11](Br)([CH3:13])[CH3:12].C(=O)([O-])O.[Na+]>C1COCC1>[CH3:8][O:9][C:10](=[O:15])[C:11]([CH3:13])([CH3:12])[CH:1]([C:4]#[N:5])[C:2]#[N:3] |f:1.2,4.5|
|
Name
|
|
Quantity
|
5.876 mL
|
Type
|
reactant
|
Smiles
|
COC(C(C)(C)Br)=O
|
Name
|
|
Quantity
|
5.876 mL
|
Type
|
reactant
|
Smiles
|
COC(C(C)(C)Br)=O
|
Name
|
|
Quantity
|
1.762 mL
|
Type
|
reactant
|
Smiles
|
COC(C(C)(C)Br)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C#N)C#N
|
Name
|
|
Quantity
|
1.816 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
91 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
it was stirred overnight at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
it was heated overnight to 50° C
|
Type
|
TEMPERATURE
|
Details
|
it was heated for a further 4 h to 50° C
|
Type
|
EXTRACTION
|
Details
|
was extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C(C#N)C#N)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 117.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |